2-(3-Chlorophenyl)ethanol
Overview
Description
“2-(3-Chlorophenyl)ethanol”, also known as “3-Chlorophenethyl alcohol”, is a chemical compound with the linear formula ClC6H4CH2CH2OH . It has a molecular weight of 156.61 .
Molecular Structure Analysis
The molecular structure of “2-(3-Chlorophenyl)ethanol” consists of a chlorine atom attached to a phenyl group, which is further attached to an ethanol group . The exact position of the peak in the IR spectrum is dependent on the amount of hydrogen bonding in the alcohol .
Chemical Reactions Analysis
Alcohols, including “2-(3-Chlorophenyl)ethanol”, can undergo a variety of reactions. They can fragment in two characteristic ways: alpha cleavage and dehydration . Alpha cleavage refers to the breaking of the bond between the oxygen-bearing carbon atom and one of the neighboring carbons .
Physical And Chemical Properties Analysis
“2-(3-Chlorophenyl)ethanol” is a liquid at room temperature . It has a boiling point of 135-137 °C/13 mmHg and a density of 1.181 g/mL at 25 °C .
Scientific Research Applications
1. Synthesis of Pyrrole Disulfides
- Application Summary : This research developed a green and efficient method for synthesizing pyrrole disulfides using β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst .
- Methods of Application : Under the optimal conditions (β-Ketothioamides (1 mmol), ethyl cyanoacetate (1 mmol), PPL (200 U), and EtOH (5 mL)), lipase leads to the formation of pyrrole disulfides .
- Results : This approach led to the formation of pyrrole disulfides in yields of up to 88% at 40 °C . This approach not only presents a new application of lipase in enzyme catalytic promiscuity, but also offers a significant advancement in the synthetic pathway for pyrrole disulfides .
2. Synthesis of Thiophene Derivatives
- Application Summary : Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
- Results : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
3. Biotechnological Applications of Alcohol Dehydrogenases
- Application Summary : Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones by transferring C4-hydride from NAD(P)H to the carbonyl carbon of an aldehyde or ketone substrate . ADHs have been widely studied and applied in the asymmetric synthesis of chiral alcohols, based on their high stereoselectivity under mild conditions .
- Methods of Application : More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .
- Results : ADHs show the capability to reduce diacetyl to acetoin and then to three isomers of 2,3-butanediol, including meso-2,3-butanediol, (2R,3R)-2,3-butanediol, and (2S,3S)-2,3-butanediol, where optically pure 2,3-butanediol with two vicinal stereogenic centers is used as an important building block for chiral compounds .
4. Asymmetric Reduction by Saccharomyces cerevisiae
- Application Summary : Saccharomyces cerevisiae CGMCC 2.396 is used for the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone .
- Methods of Application : The whole cells of Saccharomyces cerevisiae CGMCC 2.396 are used for the reduction .
- Results : The reduction afforded ®-2-chloro-1-(3-chlorophenyl)ethanol with more than 99% ee and 97% yield .
5. Synthesis of Pyrrole Disulfides
- Application Summary : This research developed a green and efficient method for synthesizing pyrrole disulfides using β-ketothioamides and ethyl cyanoacetates as substrates .
- Methods of Application : In a 200 mL round-bottom flask containing 50 mL of ethanol, 2.55 g of substrate 1a and 1.13 g of ethyl cyanoacetate were used .
- Results : This approach led to the formation of pyrrole disulfides in a decagram-scale reaction .
6. Synthesis of Thiophene Derivatives
- Application Summary : A new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles 161 and two equivalents of α-thiocyanato ketones 162 in the presence of potassium t-butoxide under microwave irradiation (MW) were disclosed to provide 2,3,5-trisubstituted thiophene derivatives 163 .
- Methods of Application : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
- Results : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Safety And Hazards
properties
IUPAC Name |
2-(3-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWAVJKRSASRPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199773 | |
Record name | m-Chlorophenethylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)ethanol | |
CAS RN |
5182-44-5 | |
Record name | 2-(3-Chlorophenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5182-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Chlorophenethylic alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Chlorophenethylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-chlorophenethylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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